2-Bromo-3-iodo-isonicotinic acid
Overview
Description
“2-Bromo-3-iodo-isonicotinic acid” is a chemical compound with the empirical formula C6H3BrINO2 . It has a molecular weight of 327.90 . This compound is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The SMILES string for “2-Bromo-3-iodo-isonicotinic acid” is OC(=O)c1ccnc(Br)c1I
. This indicates that the compound has a carboxyl group (COOH) and a bromine atom attached to the second carbon of the pyridine ring, and an iodine atom attached to the third carbon .
Physical And Chemical Properties Analysis
The compound is a solid . It has a melting point of 214-215°C . The InChI key for the compound is MCEFUWMDAAYELU-UHFFFAOYSA-N .
Scientific Research Applications
Use as JAK inhibitors in the field of medical research
- Scientific Field : Medical Research .
- Application Summary : 2-Bromo-3-iodo-isonicotinic Acid can be prepared to use as JAK inhibitors for therapeutic agents for autoimmune diseases and cancer .
Use in Cancer Immunotherapy
- Scientific Field : Cancer Immunotherapy .
- Application Summary : JAK inhibitors, potentially including 2-Bromo-3-iodo-isonicotinic Acid, have been used in research related to improving antitumor T-cell immunity and immunotherapy efficacy .
- Methods of Application : The research involved using a specific JAK3 inhibitor (PF-06651600) to inhibit STAT5-phosphorylation in vitro. It’s possible that 2-Bromo-3-iodo-isonicotinic Acid could be used in a similar manner .
- Results or Outcomes : The study found that low-dose chronic JAK3i significantly improved T-cell responses and decreased tumor load in mouse models of solid cancer .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-3-iodopyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEFUWMDAAYELU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590343 | |
Record name | 2-Bromo-3-iodopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-iodo-isonicotinic acid | |
CAS RN |
848243-29-8 | |
Record name | 2-Bromo-3-iodopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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